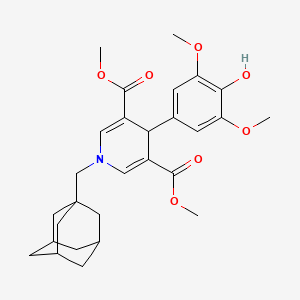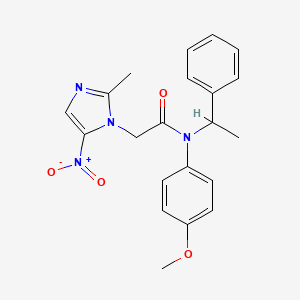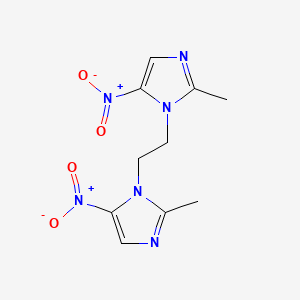![molecular formula C21H23Cl2NO4 B4300444 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid](/img/structure/B4300444.png)
3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid, also known as fenofibrate, is a synthetic lipid-lowering agent that belongs to the fibrate class of drugs. It is widely used to treat hyperlipidemia and dyslipidemia, conditions characterized by elevated levels of lipids in the blood. Fenofibrate exerts its therapeutic effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.
Wirkmechanismus
Fenofibrate activates PPARα, a transcription factor that regulates the expression of genes involved in lipid metabolism. PPARα activation leads to increased fatty acid oxidation, decreased triglyceride synthesis, and increased clearance of triglyceride-rich lipoproteins from the blood. In addition, 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid has been shown to modulate the expression of genes involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have multiple biochemical and physiological effects. It reduces plasma triglyceride and cholesterol levels, increases high-density lipoprotein cholesterol levels, and improves insulin sensitivity. It also has anti-inflammatory, antioxidant, and anti-proliferative effects. In addition, 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid has been shown to reduce the risk of cardiovascular events and improve renal function in patients with chronic kidney disease.
Vorteile Und Einschränkungen Für Laborexperimente
Fenofibrate has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. It has been extensively studied in animal models and human clinical trials, and its effects on lipid metabolism and related pathways are well-characterized. However, 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid also has some limitations for laboratory experiments. It has a narrow therapeutic window and can cause adverse effects, such as myopathy and liver toxicity, at high doses. In addition, its effects on other pathways, such as glucose metabolism and inflammation, are less well-understood.
Zukünftige Richtungen
There are several future directions for research on 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid. One area of interest is the development of new formulations and delivery systems that improve its pharmacokinetic properties and reduce the risk of adverse effects. Another area of interest is the investigation of its effects on other metabolic pathways, such as glucose metabolism and inflammation. In addition, 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid has shown promise as a potential therapeutic agent for cancer, and further studies are needed to explore its anti-proliferative effects and potential for combination therapy.
Wissenschaftliche Forschungsanwendungen
Fenofibrate has been extensively studied for its therapeutic potential in various diseases, including hyperlipidemia, atherosclerosis, diabetes, and cancer. It has been shown to reduce plasma triglyceride and cholesterol levels, increase high-density lipoprotein cholesterol levels, and improve insulin sensitivity. In addition, 3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid has been found to have anti-inflammatory, antioxidant, and anti-proliferative effects.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-3-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO4/c1-21(2,3)14-6-4-13(5-7-14)17(11-20(26)27)24-19(25)12-28-18-9-8-15(22)10-16(18)23/h4-10,17H,11-12H2,1-3H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRBYLDZVLBHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300380.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300383.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-isopropoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300388.png)
![dimethyl 5-amino-2-methyl-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300399.png)
![methyl [5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B4300403.png)
![N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B4300406.png)

![N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4300428.png)

![5-(3-chloro-4,5-dimethoxybenzylidene)-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4300439.png)
![3-(4-tert-butylphenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid](/img/structure/B4300455.png)
![7-(1-adamantyl)-8-(4-hydroxybutyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4300458.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4300472.png)